Isobutyl propionate

Catalog No.
S570265
CAS No.
540-42-1
M.F
C7H14O2
M. Wt
130.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isobutyl propionate

CAS Number

540-42-1

Product Name

Isobutyl propionate

IUPAC Name

2-methylpropyl propanoate

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

InChI

InChI=1S/C7H14O2/c1-4-7(8)9-5-6(2)3/h6H,4-5H2,1-3H3

InChI Key

FZXRXKLUIMKDEL-UHFFFAOYSA-N

SMILES

CCC(=O)OCC(C)C

Solubility

0.01 M
1st ed, v5:826 (1950)]
miscible with alcohol; soluble in most organic solvents; insoluble in water
soluble in alcohol, most fixed oils; insoluble in wate

Synonyms

isobutyl propionate

Canonical SMILES

CCC(=O)OCC(C)C

Organic Synthesis and Green Chemistry

  • Solvent-free synthesis: Research explores the use of environmentally friendly methods for synthesizing isobutyl propionate. One such approach involves solvent-free reactions using either enzyme catalysts or dried ion exchange resins, minimizing hazardous waste generation [].
  • Microwave-assisted synthesis: Studies investigate the feasibility of utilizing microwave energy for synthesizing isobutyl propionate. This method offers efficient heat transfer, potentially reducing energy consumption compared to traditional techniques [].

Food Science and Flavor Research

  • Flavoring agent: Isobutyl propionate is widely used in the food and beverage industry as a flavoring agent, particularly contributing to the characteristic rum flavor [].
  • Flavor interaction studies: Research explores the interaction of isobutyl propionate with other flavor compounds to understand how they influence the overall sensory perception of flavors [].

Material Science Research

  • Polymer development: Isobutyl propionate serves as a potential precursor for the synthesis of certain types of polymers, although this application is still under exploration [].
  • Solvent applications: Due to its specific properties, isobutyl propionate may be investigated as a solvent in various material science research applications [].

Isobutyl propionate is an ester formed from the reaction of isobutanol and propionic acid, with the chemical formula C7H14O2C_7H_{14}O_2 and a molecular weight of 130.18 g/mol. It appears as a clear, colorless to pale yellow liquid with a fruity odor reminiscent of ethyl esters, often described as fresh and refined. This compound is soluble in organic solvents like ethanol and ether but insoluble in water. It naturally occurs in various fruits such as grapes, apples, and pears, as well as in rum and other flavoring agents .

No established mechanism of action specific to IBP is available in scientific literature. However, as an ester, it may have some biological effects. Esters can act as flavoring agents or disrupt cell membranes depending on their structure [].

IBP is classified as a flammable liquid []. Limited data exists on its specific toxicity, but esters can be mildly toxic by ingestion, inhalation, or skin absorption []. Always handle IBP with appropriate safety precautions, including gloves, eye protection, and working in a well-ventilated fume hood.

The primary reaction for synthesizing isobutyl propionate is the esterification of propionic acid with isobutanol:

Propionic Acid+IsobutanolIsobutyl Propionate+Water\text{Propionic Acid}+\text{Isobutanol}\rightleftharpoons \text{Isobutyl Propionate}+\text{Water}

This reaction can be catalyzed by both homogeneous and heterogeneous catalysts. While strong acids like sulfuric acid are effective, they can lead to side reactions and corrosive environments. Heterogeneous catalysts, such as Amberlyst 15 (an acidic ion-exchange resin), have been shown to facilitate this reaction effectively while minimizing byproducts .

Several methods exist for synthesizing isobutyl propionate:

  • Direct Esterification: This involves mixing isobutanol and propionic acid in the presence of a catalyst (e.g., Amberlyst 15) under controlled temperature conditions (typically between 318 K and 348 K) to promote the reaction.
  • Acid Chloride Method: Propionyl chloride can react with isobutanol in the presence of magnesium dust in an ether solution, yielding isobutyl propionate .
  • Enzymatic Synthesis: Lipase-catalyzed reactions have also been explored for synthesizing this ester, particularly under solvent-free conditions using ultrasound to enhance reaction efficiency .

Isobutyl propionate finds extensive applications across various industries:

  • Flavoring Agent: Widely used in the food industry for producing fruit flavors due to its pleasant taste and aroma.
  • Fragrance Component: Utilized in perfumes and cosmetics for its fruity scent.
  • Solvent: Employed in paints and coatings due to its solvent properties.
  • Chemical Intermediate: Acts as a precursor in synthesizing other chemical compounds .

Research on interaction studies involving isobutyl propionate often focuses on its behavior under different catalytic conditions during synthesis. Studies indicate that the presence of water can inhibit the esterification process, while varying concentrations of reactants affect the reaction rate significantly. The kinetics of these interactions have been modeled to optimize production conditions .

Isobutyl propionate shares structural similarities with several other esters. Below are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
Ethyl PropionateC5H10O2Commonly used as a flavoring agent; more volatile than isobutyl propionate.
Butyl PropionateC6H12O2Similar applications but has a heavier aroma profile.
Isopropyl PropionateC6H12O2Used in similar applications but has different solubility properties.
Methyl PropionateC4H8O2Lower molecular weight; used primarily as a solvent.

Uniqueness of Isobutyl Propionate: Isobutyl propionate stands out due to its specific fruity aroma profile that closely resembles natural fruit flavors, making it particularly valuable in the food industry compared to its counterparts which may not provide the same sensory attributes .

Physical Description

Isobutyl propionate appears as a colorless liquid. Less dense than water. Vapors heavier than air. May be mildly toxic by ingestion, inhalation and skin absorption. Used to make plastics.
Liquid
colourless to pale yellow liquid with an odour reminiscent of rum & pineapple
colourless liquid/sweet, pineapple-like odou

XLogP3

2.2

Boiling Point

137.0 °C

Density

d04 0.89
0.861-0.867
0.885-0.892

Melting Point

-71.4 °C
-71.4°C

UNII

8Q382JSY9T

GHS Hazard Statements

Aggregated GHS information provided by 1502 companies from 4 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

6.47 mmHg

Pictograms

Flammable

Flammable

Other CAS

540-42-1

Wikipedia

Isobutyl propionate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]
Fire Hazards -> Flammable - 3rd degree

General Manufacturing Information

All other basic organic chemical manufacturing
Propanoic acid, 2-methylpropyl ester: ACTIVE

Dates

Modify: 2023-08-15

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